molecular formula C29H56N6O18 B1249901 Neomycin B-glucoside CAS No. 53861-54-4

Neomycin B-glucoside

Número de catálogo: B1249901
Número CAS: 53861-54-4
Peso molecular: 776.8 g/mol
Clave InChI: RFQNNKVMXDYKTI-DNAAXGQXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neomycin B-glucoside, also known as this compound, is a useful research compound. Its molecular formula is C29H56N6O18 and its molecular weight is 776.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Properties

Recent studies have revealed that neomycin B-glucoside also exhibits antiviral properties. Research indicates that topical application can enhance host resistance to viral infections, such as influenza A and Zika virus . The compound induces the expression of interferon-stimulated genes (ISGs), which play a vital role in antiviral defense.

Case Study: Antiviral Efficacy

In a study involving Mx1 congenic mice, a single dose of neomycin significantly increased survival rates following exposure to a lethal dose of influenza A virus. The protective effect was attributed to the induction of ISGs at the site of application .

Combination Therapy

This compound has been investigated for its potential in combination therapies. For instance, it has shown enhanced antimicrobial activity when used alongside mupirocin against Staphylococcus aureus strains, including methicillin-resistant variants . This combination therapy demonstrates a synergistic effect, improving treatment outcomes in murine models of nasal colonization.

Table 1: Clinical Applications of this compound

ApplicationDescription
Hepatic EncephalopathyReduces ammonia levels by inhibiting ammonia-producing gut bacteria
Perioperative ProphylaxisPrevents surgical site infections during colorectal surgeries
Antiviral TreatmentEnhances resistance to viral infections through ISG induction
Combination TherapyIncreases efficacy against resistant bacterial strains

Pharmacological Insights

The pharmacological profile of this compound highlights its low systemic absorption when administered orally, making it particularly useful for localized gastrointestinal infections. Its application extends beyond traditional antibiotic use into areas such as:

  • Irritable Bowel Syndrome : Off-label use in treating constipation-predominant irritable bowel syndrome has been documented .
  • Topical Formulations : Available as creams or ointments for localized infections, leveraging its antibacterial properties without significant systemic effects.

Research Trends and Future Directions

Current research trends focus on enhancing the efficacy and safety profiles of neomycin derivatives. Studies are exploring modifications to the glycosidic structure to improve antibacterial activity against resistant strains while minimizing nephrotoxicity associated with traditional aminoglycosides .

Table 2: Research Focus Areas

Research AreaFocus
Structural ModificationsDeveloping neomycin derivatives with improved activity
Safety ProfileAssessing nephrotoxicity and optimizing dosing regimens
Mechanism ElucidationUnderstanding ISG induction pathways and their implications in antiviral therapy

Propiedades

Número CAS

53861-54-4

Fórmula molecular

C29H56N6O18

Peso molecular

776.8 g/mol

Nombre IUPAC

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxyoxolan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H56N6O18/c30-2-8-15(38)18(41)12(34)26(47-8)51-23-7(33)1-6(32)14(37)25(23)53-29-22(45)24(52-27-13(35)19(42)16(39)9(3-31)48-27)11(50-29)5-46-28-21(44)20(43)17(40)10(4-36)49-28/h6-29,36-45H,1-5,30-35H2/t6-,7+,8-,9+,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

Clave InChI

RFQNNKVMXDYKTI-DNAAXGQXSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N

SMILES isomérico

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@@H](O5)CN)O)O)N)O)O)N

SMILES canónico

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CN)O)O)N)O)O)N

Sinónimos

neomycin B-glucoside

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.